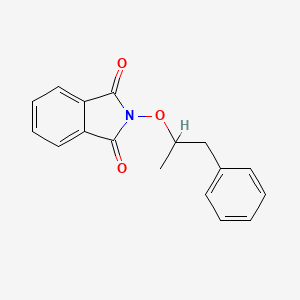

N-(alpha-Methylphenethyloxy)phthalimide

説明

特性

CAS番号 |

73771-06-9 |

|---|---|

分子式 |

C17H15NO3 |

分子量 |

281.30 g/mol |

IUPAC名 |

2-(1-phenylpropan-2-yloxy)isoindole-1,3-dione |

InChI |

InChI=1S/C17H15NO3/c1-12(11-13-7-3-2-4-8-13)21-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10,12H,11H2,1H3 |

InChIキー |

QYHWWEYPZIUHQS-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Methylphenethyloxy)phthalimide typically involves the reaction of phthalic anhydride with alpha-methylphenethyloxyamine under reflux conditions in an organic solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.

Industrial Production Methods

Industrial production of phthalimides often employs methods such as the Gabriel synthesis, which involves the reaction of phthalimide with alkyl halides under basic conditions. This method is advantageous due to its simplicity and high yield .

化学反応の分析

Types of Reactions

N-(alpha-Methylphenethyloxy)phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: N-alkylated or N-acylated derivatives.

科学的研究の応用

N-(alpha-Methylphenethyloxy)phthalimide has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-(alpha-Methylphenethyloxy)phthalimide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones and thereby affecting gene expression . This mechanism is crucial in its potential therapeutic applications in cancer treatment.

類似化合物との比較

Comparison with Similar Phthalimide Derivatives

Substituent Effects on Bioactivity

Table 1: Substituent-Dependent Bioactivity of Phthalimides

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyloxy) enhance reactivity with proteases, enabling covalent modification .

- Aromatic/alkylthio groups (e.g., phenylthio, cyclohexylthio) confer specificity for enzyme inhibition (nematode TPPs) or industrial applications (vulcanization) .

- Bulky substituents (e.g., adamantyl) improve antiviral activity by optimizing target binding .

Key Observations :

Q & A

Q. What are the recommended synthetic routes for N-(alpha-Methylphenethyloxy)phthalimide, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution between phthalimide derivatives and alpha-methylphenethyl bromide. A base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO is used to deprotonate the phthalimide and facilitate alkylation . Optimization may require temperature control (80–100°C) and extended reaction times (12–24 h). Monitoring via TLC or HPLC ensures completion. Challenges include competing elimination reactions; using excess alkylating agent and inert atmospheres minimizes side products .

Q. How can researchers characterize the purity and structure of N-(alpha-Methylphenethyloxy)phthalimide?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Phthalimide protons appear as distinct aromatic signals (δ 7.6–8.0 ppm), while the alpha-methylphenethyloxy group shows characteristic alkyl and ether resonances .

- FT-IR : Strong C=O stretches (~1700–1780 cm⁻¹) confirm the phthalimide core .

- Elemental analysis : Validates empirical formula (C, H, N, O) with ≤0.3% deviation .

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .

Q. What solvents and pH conditions stabilize N-(alpha-Methylphenethyloxy)phthalimide during storage?

The compound is stable in anhydrous DMSO or DMF but hydrolyzes in aqueous basic conditions (pH > 9). Storage at –20°C in amber vials under nitrogen prevents degradation. Kinetic studies on analogous N-hydroxymethyl phthalimides show rapid decomposition in NaOH (0.18 M), completing within 50 s, while neutral buffers (pH 7–8) preserve integrity .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of N-(alpha-Methylphenethyloxy)phthalimide in nucleophilic substitution reactions?

Electron-withdrawing groups on the phthalimide core (e.g., nitro or bromo substituents) enhance electrophilicity, accelerating SN2 reactions. For example, N-(p-nitrophenylsulfonyl)phthalimide reacts 3× faster with amines than unsubstituted analogs due to increased leaving-group ability . Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Hammett studies (ρ = +1.05–1.18) confirm a transition state with partial positive charge on the phthalimide nitrogen, consistent with an SN2 or addition-elimination mechanism .

Q. What methodologies resolve contradictions in kinetic data for hydrolysis or degradation pathways?

Contradictions often arise from solvent polarity, pH, or nucleophile strength. For example, N-hydroxymethyl phthalimide degrades rapidly in NaOH (0.18 M) but remains stable at pH 9.0. Such discrepancies are resolved using:

- Buffer systems : Specific bases (e.g., 1,4-diazabicyclo[2.2.2]octane) vs. general bases (e.g., OH⁻) yield distinct rate constants .

- Isotopic labeling : Tritium-labeled analogs track degradation products via radio-HPLC .

- Computational modeling : DFT calculations predict transition states and validate experimental activation energies .

Q. How can N-(alpha-Methylphenethyloxy)phthalimide be leveraged in photoredox-catalyzed C–C bond formation?

Under visible light (450 nm), Ru(bpy)₃²⁺ or organic dyes (e.g., Eosin Y) generate radical intermediates. The phthalimide group acts as an electron acceptor, enabling α-alkylation of aldehydes or [2+2] cycloadditions. Key parameters include:

Q. What strategies improve the biological activity of phthalimide derivatives, such as antioxidant or enzyme inhibition profiles?

Structure-activity relationship (SAR) studies show:

- Substituent positioning : Para-substituted aryl groups (e.g., 4-chlorophenyl) enhance DPPH radical scavenging (IC₅₀ = 1.40 mg/mL) compared to methyl derivatives .

- Hybridization : Conjugation with selenoethyl or glycoside moieties improves anti-inflammatory activity by modulating COX-2 inhibition .

- Prodrug design : Hydroxymethyl derivatives (e.g., N-hydroxymethyl phthalimide) exhibit pH-dependent release of active metabolites .

Methodological Tables

Q. Table 1. Kinetic Parameters for Phthalimide Derivatives

Q. Table 2. Biological Activity of Selected Analogs

| Compound | Assay Type | IC₅₀/EC₅₀ | Reference ID |

|---|---|---|---|

| N-(4-Chlorophenyl)phthalimide | DPPH scavenging | 1.40 mg/mL | |

| N-Phthalimidomethyl glycoside | COX-2 inhibition | 0.85 μM | |

| N-Tritioacetoxyphthalimide | Acetylation yield | 92% (HPLC) |

Key Considerations for Experimental Design

- Reproducibility : Use anhydrous solvents and rigorously exclude moisture for alkylation steps .

- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., Gaussian09) .

- Safety : Handle brominated intermediates (e.g., 5-bromopentyl derivatives) in fume hoods due to lachrymatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。